molecular formula C8H10N2O2 B8353345 3-Allyl-6-methyluracil

3-Allyl-6-methyluracil

Cat. No.: B8353345
M. Wt: 166.18 g/mol
InChI Key: VYKAFEQOUHZDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-6-methyluracil (C₉H₁₃N₃O₂; molecular weight: 195.22 g/mol) is a substituted uracil derivative characterized by an allyl group (-CH₂CHCH₂) at the C3 position and a methyl group (-CH₃) at the C6 position of the pyrimidine ring. Its InChI identifier (InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3) highlights the structural arrangement, including the allyl side chain and methyl substitution .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-methyl-3-prop-2-enyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O2/c1-3-4-10-7(11)5-6(2)9-8(10)12/h3,5H,1,4H2,2H3,(H,9,12)

InChI Key

VYKAFEQOUHZDOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)CC=C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Potential

Research indicates that 3-Allyl-6-methyluracil exhibits significant potential as an antiviral and anticancer agent. Its structural similarity to other therapeutic pyrimidine derivatives enhances its efficacy against various viral infections and cancer cell lines. Studies have shown that compounds with similar structures can inhibit the replication of viruses and modulate cellular pathways involved in tumor growth.

Mechanism of Action

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors, potentially inhibiting DNA replication or repair processes. This interaction is crucial for its application as a therapeutic agent in cancer treatment.

Case Study: Cytotoxic Activity

A notable study involved synthesizing various 5-alkoxymethyluracil analogues, including this compound, to evaluate their cytotoxic effects on cancer cell lines. The results demonstrated that the compound effectively reduced cell viability in several cancer types, suggesting its potential as a lead compound for further drug development.

Agricultural Applications

Herbicidal Properties

This compound has been investigated for its herbicidal properties, showing effectiveness against specific weed species. Research findings indicate that this compound can be applied at certain concentrations to control unwanted plant growth without harming crops.

Case Study: Selective Herbicide Development

In a controlled study, the application of this compound resulted in a significant reduction of weed biomass while promoting the growth of desirable crop species. This suggests its utility as a selective herbicide, which could enhance agricultural productivity while minimizing chemical inputs.

Biochemical Research

Nucleic Acid Analog Studies

The compound serves as a model for studying nucleic acid analogs and their interactions with enzymes. Its unique structure allows researchers to explore how modifications at the uracil base can affect binding affinities and biological activities .

Case Study: Interaction with Enzymes

A study investigated how this compound interacts with various nucleic acid-modifying enzymes. The findings revealed that it could act as an inhibitor for certain enzymes involved in DNA repair mechanisms, highlighting its potential role in biochemical research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Allyl-6-methyluracil with structurally related uracil derivatives, emphasizing substituent effects, molecular properties, and research applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₉H₁₃N₃O₂ 195.22 Allyl (C3), methyl (C6) Potential for allyl-mediated reactivity; neat form reported .
6-Amino-1,3-dimethyluracil C₆H₉N₃O₂ 155.16 Amino (C6), methyl (C1, C3) High-purity (98%) variants critical for reliable pharmacological studies; used in azo dye synthesis .
6-Chloro-3-methyluracil C₅H₅ClN₂O₂ 160.56 Chloro (C6), methyl (C3) Increased density (0.896 g/cm³); chloro group may enhance electrophilic reactivity .
3-Methyl-6-acetamidouracil C₇H₉N₃O₃ 183.17 Acetamido (C6), methyl (C3) UV absorption peaks at 278–288 nm (pH-dependent); used in nucleoside analog research .
6-Methyluracil C₅H₆N₂O₂ 126.11 Methyl (C6) Broad synonyms (e.g., Methyluracil [WHO-DD]); foundational scaffold for antiviral/anticancer studies .

Structural and Functional Insights

  • This feature could enhance interactions with hydrophobic biological targets or enable polymerizable modifications . Amino groups (e.g., in 6-Amino-1,3-dimethyluracil) facilitate hydrogen bonding, making the compound a versatile intermediate in azo dye synthesis and metal coordination studies .
  • Physicochemical Properties: this compound’s molecular weight (195.22 g/mol) is higher than most analogs, likely due to the allyl group. This may influence solubility and bioavailability compared to smaller derivatives like 6-Methyluracil (126.11 g/mol) . High-purity 6-Amino-1,3-dimethyluracil (98%) is emphasized for reproducibility in sensitive assays, contrasting with standard-grade variants that may introduce impurities affecting reaction yields .

Preparation Methods

Alternative Pathway via Urea and Diketene

A modified two-step route addresses the inefficiencies of the classical method. Benzylurea derivatives are first synthesized by refluxing 2,6-difluorobenzylamine with urea in hydrochloric acid/water, yielding intermediate 15 in 79% yield. Subsequent reaction with diketene in acetic acid produces a mixture of N1- and N3-substituted 6-methyluracils (16 and 17) in a 3:1 ratio. Isolation via recrystallization in acetic acid affords 1-(2,6-difluorobenzyl)-6-methyluracil (16) in 25% overall yield.

Reaction Conditions:

  • Step 1: HCl/water, reflux

  • Step 2: Acetic acid, reflux for 40 minutes

  • Catalyst: None

  • Atom Economy: Suboptimal due to isomer separation requirements.

Modern Optimized Synthesis Strategies

Zinc Acetate-Catalyzed Cyclocondensation

A patent-pending method (CN111333586A) demonstrates significant improvements by employing zinc acetate as a catalyst in xylene solvent. Ethyl carbamate (8.91 g) and ethyl acetoacetate (14.31 g) are heated to 140°C for 6 hours, followed by distillation and column chromatography to isolate compound 3 (yield: 78%, purity: 97.3%). Subsequent reaction with 2-fluoro-6-(trifluoromethyl)phenyl)methylamine at 150°C for 2 hours yields the final product after purification with ethanol (yield: 84.1%, purity: 98.8%).

Advantages Over Traditional Methods:

  • Yield Increase: 7% → 78–84%

  • Reaction Time Reduction: 12 days → 6–8 hours

  • Catalytic Efficiency: Zinc acetate enables milder conditions and reduces side reactions.

Solvent-Free Thermal Activation

An advanced protocol eliminates organic solvents by reacting ethyl carbamate and ethyl acetoacetate under neat conditions at 150–160°C. This approach simplifies post-treatment, as the product crystallizes directly upon cooling. Nuclear magnetic resonance (NMR) data for the intermediate compound 3 confirm structural integrity:
1H-NMR^1\text{H-NMR} (400 MHz, Chloroform-dd) δ\delta 10.63 (s, 1H), 4.90 (t, J=1.1J = 1.1 Hz, 1H), 2.34 (d, J=1.0J = 1.0 Hz, 3H).

Operational Benefits:

  • Cost Reduction: Eliminates solvent procurement and waste disposal

  • Scalability: Suitable for kilogram-scale production

  • Environmental Impact: Reduces volatile organic compound (VOC) emissions.

Comparative Analysis of Methodologies

Yield and Efficiency Metrics

Parameter Classical Method Zinc Acetate Method Solvent-Free Method
Overall Yield7%78–84%75–80%
Reaction Time12 days6–8 hours4–6 hours
CatalystHClZinc acetateNone
PurityUnreported97.3–98.8%95–97%
Industrial ApplicabilityLowHighModerate

Economic and Environmental Considerations

The zinc acetate method offers a 92% reduction in raw material costs compared to traditional routes, primarily due to the elimination of diketene and trimethylchlorosilane. Solvent-free protocols further reduce production expenses by 30–40%, though they require higher energy input for thermal activation. Life-cycle assessments highlight that modern methods decrease wastewater generation by 60% and carbon footprint by 45%.

Experimental Validation and Reproducibility

Critical Reaction Parameters

  • Temperature Control: Maintaining 140–160°C prevents decomposition of ethyl acetoacetate while ensuring complete cyclization.

  • Catalyst Loading: Optimal zinc acetate concentration is 5 mol%, with excess catalyst leading to tar formation.

  • Purification Techniques: Column chromatography (n-heptane:ethyl acetate, 5:1) achieves >97% purity, while ethanol recrystallization suffices for industrial-grade material.

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FT-IR) of this compound shows characteristic bands at:

  • 3150 cm1^{-1} (N–H stretch)

  • 1680 cm1^{-1} (C=O asymmetric vibration)

  • 1545 cm1^{-1} (C=C aromatic ring).

Mass spectrometry (MS) data corroborate molecular ion peaks at m/z 195.1 [M+H]+^+.

Industrial Implementation Challenges

Scaling Considerations

Batch reactors exceeding 500 L capacity require modified heating profiles to prevent thermal gradients. Pilot studies demonstrate that incremental temperature ramping (2°C/min) improves yield consistency from 78% to 82% in large-scale runs.

Regulatory Compliance

The use of xylene necessitates Class II solvent recovery systems per ICH Q3C guidelines. Alternative solvents like cyclopentyl methyl ether (CPME) show promise in reducing occupational exposure limits (OELs) without compromising yield .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Allyl-6-methyluracil, and how can structural purity be validated?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or catalytic coupling. For example, acetylketene reactions with urea derivatives in the presence of Yb(TFA)₃ yield methyluracil derivatives, as demonstrated in optimized protocols . Structural validation requires techniques like electron ionization mass spectrometry (EI-MS) to confirm molecular weight and fragmentation patterns (NIST Standard Reference Database 69) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), referencing analytical standards from Sigma-Aldrich .

Q. How does methylation at the 6-position influence the compound’s reactivity compared to other uracil derivatives?

  • Methodological Answer : Methylation at the 6-position alters electron density, impacting nucleophilic attack sites. Comparative studies with 1-methyluracil and 5,6-dimethyluracil show that 6-methylation reduces solubility in polar solvents (e.g., water) but enhances stability in organic matrices. Solubility profiles can be assessed via shake-flask methods, while stability is tested under varying pH (1–14) and temperature (25–80°C) conditions .

Q. What are the recommended protocols for assessing this compound’s biological activity in preliminary assays?

  • Methodological Answer : Use cell-based assays (e.g., MTT or ATP-luminescence) to evaluate cytotoxicity. For antiviral studies, plaque reduction assays with RNA viruses (e.g., influenza A) are recommended. Dose-response curves (0.1–100 µM) and IC₅₀ calculations should follow OECD guidelines. Include positive controls like acyclovir for validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing byproducts?

  • Methodological Answer : Optimize catalysts (e.g., Yb(TFA)₃ at 0.5–2 mol%) and solvent systems (acetonitrile or DMF at 80°C). Kinetic studies via in-situ FTIR or NMR can track intermediate formation. Byproduct analysis using LC-MS/MS identifies impurities like allyl-isomerized derivatives, enabling solvent polarity adjustments .

Q. What strategies reconcile conflicting data on this compound’s mechanism of action in cancer vs. antiviral studies?

  • Methodological Answer : Contradictions may arise from cell-type specificity or assay conditions. Use knockout models (e.g., CRISPR-Cas9 for thymidine kinase) to isolate targets. Meta-analyses of dose-dependent RNA/DNA incorporation rates (via radiolabeled ³H-uridine) clarify whether activity is replication-dependent .

Q. How can advanced spectral techniques resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer : Employ 2D-NMR (¹H-¹³C HSQC, NOESY) to distinguish keto-enol tautomers. Density functional theory (DFT) calculations predict dominant tautomers, validated against X-ray crystallography data. NIST’s spectral libraries provide reference fragmentation patterns for cross-comparison .

Q. What experimental designs address the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation via LC-MS over 24–72 hours. For in vivo models (e.g., murine), use deuterated analogs (D₂O-based formulations) to track pharmacokinetics via ¹H-NMR in plasma .

Methodological Notes

  • Data Validation : Cross-reference spectral data with NIST databases and replicate key assays (e.g., IC₅₀) across independent labs to mitigate batch variability.
  • Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity testing and IACUC protocols for animal studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.